Welcome to the BenchChem Online Store!
molecular formula C23H40O3S B8814992 hexadecyl 4-methylbenzenesulfonate CAS No. 6068-28-6

hexadecyl 4-methylbenzenesulfonate

Cat. No. B8814992
M. Wt: 396.6 g/mol
InChI Key: RXHIZFMFPLHZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07491836B2

Procedure details

10 mmol palmityl alcohol and 20 mmol pyridine are dissolved in 100 ml dry dichloromethane. 10 mmol toluene4-sulphonyl chloride is slowly added and the mixture is heated to 40° C. with stirring for 1 hour. The reaction is cooled to room temperature and 25 ml cold water is added to stop the reaction. The mixture is washed with 3×50 ml cold, 1% aqueous sulfuric acid to remove the pyridine followed by 3×25 ml cold water and evaporation to yield palmityl toluene-4-sulfonate.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].N1C=CC=CC=1.[C:24]1([CH3:34])[CH:29]=[CH:28][C:27]([S:30](Cl)(=[O:32])=[O:31])=[CH:26][CH:25]=1.O>ClCCl>[C:24]1([CH3:34])[CH:29]=[CH:28][C:27]([S:30]([O:17][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16])(=[O:32])=[O:31])=[CH:26][CH:25]=1

Inputs

Step One
Name
Quantity
10 mmol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)O
Name
Quantity
20 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction
WASH
Type
WASH
Details
The mixture is washed with 3×50 ml cold
CUSTOM
Type
CUSTOM
Details
1% aqueous sulfuric acid to remove the pyridine
CUSTOM
Type
CUSTOM
Details
followed by 3×25 ml cold water and evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCCCCCCCCCCCCCCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.